molecular formula C8H9N3S B13951779 2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-1-carbothioamide

2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-1-carbothioamide

Cat. No.: B13951779
M. Wt: 179.24 g/mol
InChI Key: RCGUSGOGTZNKOZ-UHFFFAOYSA-N
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Description

2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-1-carbothioamide is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications in various fields. This compound is characterized by a fused pyridine and pyrrole ring system with a carbothioamide functional group, making it a versatile scaffold for the development of new chemical entities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carbothioamide typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of N-propargylic β-enaminones with arylaldehydes or N-sulfonyl imines under basic conditions . The reaction is catalyzed by potassium hydroxide (KOH) and proceeds through a cascade mechanism to yield the desired product in moderate to good yields.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis protocols. This would include optimizing reaction conditions, using cost-effective reagents, and implementing efficient purification techniques to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-1-carbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbothioamide group to amines or other reduced forms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-1-carbothioamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carbothioamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and migration . By binding to these receptors, the compound can disrupt downstream signaling pathways, leading to reduced cell growth and increased apoptosis in cancer cells.

Comparison with Similar Compounds

Uniqueness: 2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-1-carbothioamide stands out due to its specific inhibitory activity against FGFRs, making it a promising candidate for cancer therapy. Its unique structural features also allow for diverse chemical modifications, enhancing its potential for various applications.

Properties

Molecular Formula

C8H9N3S

Molecular Weight

179.24 g/mol

IUPAC Name

2,3-dihydropyrrolo[2,3-b]pyridine-1-carbothioamide

InChI

InChI=1S/C8H9N3S/c9-8(12)11-5-3-6-2-1-4-10-7(6)11/h1-2,4H,3,5H2,(H2,9,12)

InChI Key

RCGUSGOGTZNKOZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=C1C=CC=N2)C(=S)N

Origin of Product

United States

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